3-(4-methoxyphenyl)-5,7-dimethyl-9-(2-methylbenzyl)-5,9-dihydro-6H-[1,2,4]triazolo[4,3-e]purine-6,8(7H)-dione
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Description
Molecular Structure Analysis
The molecular structure of MTDTP is intricate, featuring a triazolo-purine core with substituents. The arrangement of atoms and functional groups determines its biological activity. Researchers have characterized its stereochemistry and electronic properties through spectroscopic techniques and computational studies .
Chemical Reactions Analysis
MTDTP may participate in various chemical reactions, including nucleophilic substitutions, cyclizations, and oxidative processes. Its reactivity depends on the specific functional groups and the surrounding environment. Further investigations are needed to explore its reactivity profile .
Mechanism of Action
MTDTP’s mechanism of action is multifaceted. Notably, it exhibits dual enzyme inhibition of PARP-1 (IC₅₀ = 1.37 nM) and EGFR (IC₅₀ = 64.65 nM). These targets play crucial roles in cancer cell survival and proliferation. Additionally, MTDTP induces apoptosis in breast cancer cells (MDA-MB-231) by upregulating pro-apoptotic genes (P53, Bax, caspases) and downregulating anti-apoptotic Bcl2. Its binding disposition within PARP-1 and EGFR active sites supports its potential as an anti-breast cancer agent .
properties
CAS RN |
921513-17-9 |
---|---|
Product Name |
3-(4-methoxyphenyl)-5,7-dimethyl-9-(2-methylbenzyl)-5,9-dihydro-6H-[1,2,4]triazolo[4,3-e]purine-6,8(7H)-dione |
Molecular Formula |
C23H22N6O3 |
Molecular Weight |
430.468 |
IUPAC Name |
8-(4-methoxyphenyl)-1,3-dimethyl-5-[(2-methylphenyl)methyl]purino[8,9-c][1,2,4]triazole-2,4-dione |
InChI |
InChI=1S/C23H22N6O3/c1-14-7-5-6-8-16(14)13-28-18-20(26(2)23(31)27(3)21(18)30)29-19(24-25-22(28)29)15-9-11-17(32-4)12-10-15/h5-12H,13H2,1-4H3 |
InChI Key |
TXMBNFIVDPZCBR-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1CN2C3=C(N(C(=O)N(C3=O)C)C)N4C2=NN=C4C5=CC=C(C=C5)OC |
solubility |
not available |
Origin of Product |
United States |
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